molecular formula C14H12N4O3S2 B12222180 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B12222180
M. Wt: 348.4 g/mol
InChI Key: AINBBRFKHVXPNB-UHFFFAOYSA-N
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Description

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a benzothiazole derivative characterized by a pyridine-3-carboxamide moiety linked to the 2-position of the benzothiazole ring, with a methylsulfamoyl (-SO₂NHCH₃) group at the 6-position. The methylsulfamoyl group may enhance hydrogen-bonding interactions with biological targets, while the pyridine carboxamide contributes to π-π stacking and solubility. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL and SIR97, which are widely used for small-molecule refinement .

Properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-4-5-11-12(7-10)22-14(17-11)18-13(19)9-3-2-6-16-8-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

AINBBRFKHVXPNB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. One common method involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride to form the methylsulfamoyl derivative. This intermediate is then reacted with pyridine-3-carboxylic acid under amidation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide. The compound has been evaluated for its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound exhibits its anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival. Molecular docking studies have demonstrated its binding affinity to targets such as BCL-2 and EGFR, which are critical in cancer biology .
  • Case Studies : In a study involving multiple derivatives of benzothiazole compounds, this compound was predicted to have high antineoplastic activity with a probability score (Pa) greater than 0.5, indicating strong potential as an anticancer agent .

Table 1: Anticancer Activity Profiles

Compound NamePa ValueTarget Proteins
This compound>0.5BCL-2, EGFR
Compound 10.879CDK2, CDK6
Compound 20.819Caspase 3

Antiviral Activities

The compound has also been investigated for its antiviral properties . Research indicates that derivatives of benzothiazole can exhibit significant antiviral activity against various viruses:

  • Viral Targets : In vitro studies have shown that certain derivatives can reduce viral load significantly against HSV-1 and other viruses .

Table 2: Antiviral Efficacy

Virus TypeCompound Name% Reduction in Viral Load
HSV-1This compound70–90%
CBV4Compound A>50%

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that are crucial for producing this compound effectively:

  • Synthetic Pathways : Common methods include the reaction of benzothiazole derivatives with sulfamoyl chlorides under controlled conditions to yield the desired product .

Table 3: Synthesis Overview

StepReaction TypeConditions
Step 1Nucleophilic substitutionRoom temperature
Step 2CyclizationReflux in organic solvents
Step 3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit key enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methylsulfamoyl group distinguishes it from sulfonamide (e.g., bromophenyl-sulfonamide in ) and sulfanyl substituents (e.g., diethylaminoethyl-sulfanyl).
  • However, the latter’s diethylaminoethyl-sulfanyl group introduces basicity and bulkiness, which may influence solubility and membrane permeability .

Pharmacological and Physicochemical Properties

While explicit pharmacological data for the target compound are unavailable, insights can be inferred from structurally related analogs:

  • Example 1 (): The tetrahydroquinoline-thiazole-carboxylic acid scaffold suggests enhanced rigidity and lipophilicity, which may improve target affinity but reduce aqueous solubility compared to the target compound’s pyridine carboxamide .
  • Diethylaminoethyl-sulfanyl (): The tertiary amine in this substituent could improve solubility in acidic environments (e.g., gastrointestinal tract) but may limit blood-brain barrier penetration due to ionization at physiological pH .

Biological Activity

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C14H12N4O3S2
  • CAS Number : 865592-07-0

The compound features a benzothiazole moiety linked to a pyridine carboxamide, which is essential for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, compounds derived from benzothiazole structures have shown promising activity against various viruses, including H5N1 and SARS-CoV-2. In vitro tests demonstrated that certain derivatives inhibited viral replication effectively.

Table 1: Antiviral Activity Against SARS-CoV-2

CompoundIC50 (μM)% Inhibition
8f10.5293%
8g21.4660%
8a994.3Low

Source :

Antitumor Activity

Research has also revealed the potential of this compound in cancer therapy. In vitro assays conducted on various cancer cell lines indicated that it possesses antitumor properties. The efficacy of the compound was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (2D Assay) (μM)IC50 (3D Assay) (μM)
HCC8276.2620.46
NCI-H3586.4816.00

The results suggest that the compound is more effective in a 2D environment compared to a more physiologically relevant 3D culture .

The mechanism by which this compound exerts its biological effects appears to involve interaction with DNA and inhibition of key enzymatic pathways. Studies have shown that similar compounds bind to the minor groove of DNA, disrupting replication processes critical for viral and cancer cell proliferation .

Study on Antiviral Efficacy

In a recent study evaluating the antiviral efficacy of benzothiazole derivatives, it was found that compounds with specific substituents exhibited enhanced activity against H5N1 and SARS-CoV-2 viruses. The presence of fluorine atoms in certain derivatives significantly increased their effectiveness .

Study on Antitumor Activity

Another study focused on the antitumor potential of benzothiazole-pyridine hybrids demonstrated that these compounds could inhibit tumor growth in various cancer cell lines while displaying lower toxicity profiles compared to traditional chemotherapeutics .

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